molecular formula C18H36N2O B1677924 2,12-Bis[(dimethylamino)methyl]cyclododecanone

2,12-Bis[(dimethylamino)methyl]cyclododecanone

Cat. No. B1677924
M. Wt: 296.5 g/mol
InChI Key: HRQRILLGGNNYSD-UHFFFAOYSA-N
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Description

NC1153 is a Mannich base compound known for its immunosuppressive properties. It is particularly effective in blocking the activation of Janus kinase 3 (JAK3), a cytoplasmic tyrosine kinase involved in the signaling pathways of various cytokines. This compound has shown promise in promoting long-term allograft survival and reducing multiple toxicities associated with current immunosuppressive drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NC1153 involves the Mannich reaction, which is a three-component condensation reaction. The reaction typically involves the condensation of an amine, formaldehyde, and a compound containing an active hydrogen atom. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of NC1153 would likely follow the same basic principles as the laboratory synthesis but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced manufacturing techniques could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

NC1153 primarily undergoes substitution reactions due to the presence of its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions typically occur under mild conditions with the use of solvents like ethanol or methanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. These reactions often require acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of NC1153, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

NC1153 has a wide range of scientific research applications:

Mechanism of Action

NC1153 exerts its effects by inhibiting the activation of JAK3 and its downstream substrates, such as signal transducer and activator of transcription 5 (STAT5). This inhibition disrupts the signaling pathways involved in cytokine-mediated immune responses. The compound selectively targets JAK3 without affecting other kinases, making it a promising candidate for immunosuppressive therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NC1153

NC1153 stands out due to its selective inhibition of JAK3, which reduces the risk of off-target effects and associated toxicities. Unlike other immunosuppressive drugs, NC1153 does not cause nephrotoxicity, myelotoxicity, or lipotoxicity, making it a safer alternative for long-term use .

properties

Molecular Formula

C18H36N2O

Molecular Weight

296.5 g/mol

IUPAC Name

2,12-bis[(dimethylamino)methyl]cyclododecan-1-one

InChI

InChI=1S/C18H36N2O/c1-19(2)14-16-12-10-8-6-5-7-9-11-13-17(18(16)21)15-20(3)4/h16-17H,5-15H2,1-4H3

InChI Key

HRQRILLGGNNYSD-UHFFFAOYSA-N

SMILES

CN(C)CC1CCCCCCCCCC(C1=O)CN(C)C

Canonical SMILES

CN(C)CC1CCCCCCCCCC(C1=O)CN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NC1153;  NC-1153;  NC 1153;  CN-1153;  CN 1153;  CN1153; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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